molecular formula C14H33NO4S B082111 Tributylmethylammonium methyl sulfate CAS No. 13106-24-6

Tributylmethylammonium methyl sulfate

Cat. No.: B082111
CAS No.: 13106-24-6
M. Wt: 311.48 g/mol
InChI Key: FIMHASWLGDDANN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tributylmethylammonium methyl sulfate can be synthesized by dissolving dimethyl sulfate in anhydrous toluene, followed by the slow dropwise addition of a solution of tributylamine in anhydrous toluene. The mixture is continuously cooled in an ice bath under nitrogen to maintain the reaction conditions .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves mixing solutions of the inorganic salt with the organic linker in a sealed reactor vessel. The reaction mixture is then heated to promote the growth of insoluble frameworks that precipitate as fine crystals .

Chemical Reactions Analysis

Types of Reactions

Tributylmethylammonium methyl sulfate undergoes various types of reactions, including nucleophilic substitution, alkylation, and oxidation .

Common Reagents and Conditions

    Nucleophilic Substitution: Typically involves nucleophiles such as halides or hydroxides under mild conditions.

    Alkylation: Often carried out using alkyl halides in the presence of a base.

    Oxidation: Can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ammonium salts, while alkylation can produce higher alkylated ammonium compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributylmethylammonium methyl sulfate is unique due to its specific combination of a quaternary ammonium ion with a methyl sulfate anion, which provides distinct properties such as high solubility in organic solvents and effective phase-transfer catalysis . This makes it particularly useful in applications where efficient transfer of nucleophilic species is required.

Properties

IUPAC Name

methyl sulfate;tributyl(methyl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMHASWLGDDANN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453188
Record name Tributylmethylammonium methyl sulfate
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Molecular Weight

311.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13106-24-6
Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammonium methyl sulfate
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Record name Tributylmethylammoniummethylsulfate
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Record name TRIBUTYLMETHYLAMMONIUM METHYL SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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